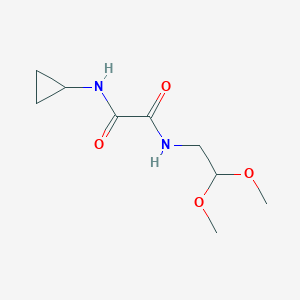

N'-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

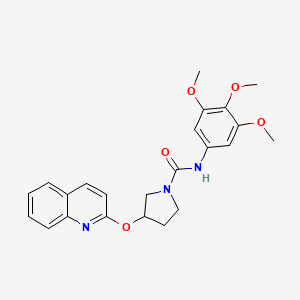

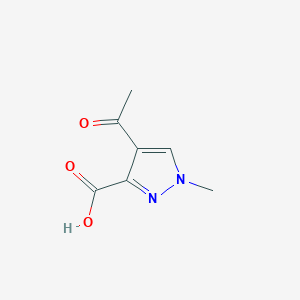

N-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide, also known as CPDME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDME is a cyclic amide compound that contains a cyclopropyl group and two dimethoxyethyl groups attached to the nitrogen atom. This compound has a unique molecular structure that makes it a promising candidate for various research applications.

Aplicaciones Científicas De Investigación

Highly Efficient Synthetic Methods

Researchers have developed highly efficient and stereoselective methods for the synthesis of complex molecules, leveraging the properties of compounds similar to N'-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide. For instance, Luo Yang et al. (2007) demonstrated the catalyzed N-vinylation of oxiranecarboxamides, facilitating the synthesis of natural products and biomimetic pathways (Luo Yang et al., 2007).

Bimetallic Complexes and Cytotoxicities

Xiao-Wen Li et al. (2012) synthesized new asymmetrical N,N'-bis(substituted)oxamide ligands and their binuclear complexes, exploring their cytotoxic activities and reactivities towards DNA and protein. This research underscores the potential of such compounds in developing anticancer agents (Xiao-Wen Li et al., 2012).

Catalysis and Electrocatalytic Reactions

N-Oxyl compounds, closely related to the chemistry of this compound, serve as catalysts for selective oxidation of organic molecules. J. Nutting et al. (2018) reviewed the electrochemical properties and electrocatalytic applications of aminoxyls, imidoxyls, and related reagents, indicating the versatility of these compounds in facilitating electrosynthetic reactions (J. Nutting et al., 2018).

Synthesis of Functionalized Amino Acid Derivatives

The synthesis of functionalized amino acid derivatives, as presented by Vivek Kumar et al. (2009), shows the application of related compounds in designing new anticancer agents. Their research on N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide derivatives indicates the potential for therapeutic applications (Vivek Kumar et al., 2009).

Flame Retardant Applications

In materials science, compounds with structural similarities to this compound have been applied as flame retardant agents. For example, Weidong Wu and Charles Q. Yang (2007) compared different reactive organophosphorus flame retardant agents for cotton, highlighting the importance of these compounds in enhancing material safety (Weidong Wu & Charles Q. Yang, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

N'-cyclopropyl-N-(2,2-dimethoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-14-7(15-2)5-10-8(12)9(13)11-6-3-4-6/h6-7H,3-5H2,1-2H3,(H,10,12)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTYYXHNXPSESU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1CC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

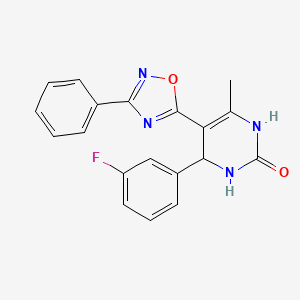

![5-benzyl-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2768038.png)